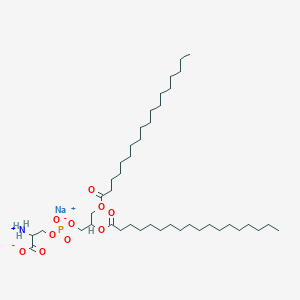

3-sn-Phosphatidyl-L-serine, distearoyl sodium salt

CAS No.:

Cat. No.: VC13818763

Molecular Formula: C42H81NNaO10P

Molecular Weight: 814.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H81NNaO10P |

|---|---|

| Molecular Weight | 814.1 g/mol |

| IUPAC Name | sodium;2-azaniumyl-3-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |

| Standard InChI | InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1 |

| Standard InChI Key | SJRBMGBLPUBGJL-UHFFFAOYSA-M |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

Introduction

Chemical and Structural Properties

Molecular Composition and Identification

DSPS-Na belongs to the phosphatidylserine family, featuring a glycerol backbone esterified with two stearoyl chains (18:0) and a phosphoserine moiety. Its molecular formula is C₄₂H₈₁NNaO₁₀P , with a sodium ion neutralizing the phosphate group’s negative charge. The compound’s isomeric SMILES notation ([C@@H](COP(OC[C@@H](C(O)=O)N)(=O)O)(OC(CCCCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCCCC)=O.[Na]) confirms the sn-3 configuration essential for biological activity.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 321595-13-5 | |

| Molecular Weight | 814.06 g/mol | |

| Lipid Number | PS(18:0/18:0) | |

| Purity | >95% | |

| Storage Conditions | -20°C, protected from oxidation |

The sodium salt form enhances solubility in aqueous systems compared to the free acid (molecular weight 792.1 g/mol) , making it preferable for in vitro applications.

Spectroscopic and Chromatographic Data

While explicit spectral data are absent in the provided sources, the compound’s InChIKey (GHFCDUYHBBIZCV-MBAWARMDSA-N) facilitates database cross-referencing for structural verification. High-performance liquid chromatography (HPLC) is typically employed to confirm purity, with certificates of analysis provided by suppliers .

Synthesis and Production

Chemical Synthesis Routes

DSPS-Na is synthesized via two primary methods:

-

Phosphoramidite Method: Utilizes triethylamine H-phosphonate salts to construct the phosphoserine head group, followed by stearoyl chain coupling.

-

Transphosphatidylation: Lecithin reacts with L-serine in the presence of phospholipase D, exchanging choline for serine.

The phosphoramidite approach yields higher stereochemical purity (>95%) , critical for research reproducibility.

Industrial-Scale Manufacturing

Large-scale production involves:

-

Stearoyl Chloride Esterification: Glycerol is sequentially esterified at sn-1 and sn-2 positions.

-

Phosphorylation: The sn-3 hydroxyl reacts with phosphorylated serine under anhydrous conditions.

-

Sodium Exchange: Ion chromatography replaces protons with sodium ions.

Biological Roles and Mechanisms

Membrane Dynamics and Signaling

As an anionic phospholipid, DSPS-Na preferentially localizes to the inner leaflet of plasma membranes . It recruits proteins like protein kinase C (PKC) via electrostatic interactions, modulating signal transduction cascades . During apoptosis, flippases transport DSPS-Na to the outer leaflet, triggering phagocyte recognition .

Neurological Implications

DSPS-Na enhances memory retention in murine models by stabilizing synaptic membranes and increasing acetylcholine release . Clinical trials report improved cognitive scores in elderly subjects at doses of 300 mg/day , though bovine-derived PS is now replaced by synthetic analogs due to prion concerns .

Research and Therapeutic Applications

Gene Delivery Systems

DSPS-Na forms anionic bubble lipopolyplexes with cationic lipids and DNA. Ultrasound exposure (1 MHz, 2 W/cm²) induces cavitation, enhancing gene uptake in mouse liver by 40% compared to cationic carriers.

Table 2: Gene Transfection Efficiency

| Carrier System | Transfection Efficiency (%) | Target Tissue |

|---|---|---|

| DSPS-Na Lipopolyplexes | 78 ± 5 | Murine Liver |

| Cationic Liposomes | 38 ± 7 | Murine Liver |

Liposome and Artificial Membrane Design

Incorporating DSPS-Na reduces bilayer thickness to 3.8 nm (vs. 4.2 nm for phosphatidylcholine), enabling fusion with cellular membranes. This property is exploited in drug delivery systems for antineoplastic agents like doxorubicin.

| Formulation | Temperature | Stability Duration |

|---|---|---|

| Lyophilized Powder | -20°C | 24 months |

| Aqueous Solution (pH 7.4) | 4°C | 7 days |

| Supplier | Quantity | Price (€) | Purity |

|---|---|---|---|

| Larodan | 10 mg | 115.00 | >95% |

| VulcanChem | 50 mg | 978.09 | 95% |

| American Custom Chemicals | 500 mg | 2130.00 | 99% |

European suppliers dominate production, with cGMP-compliant facilities offering batch-specific certificates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume